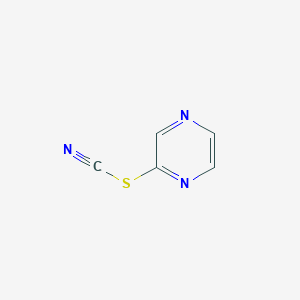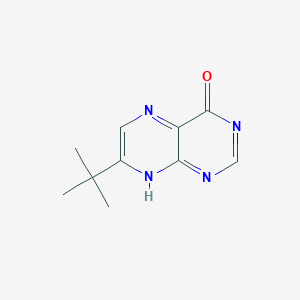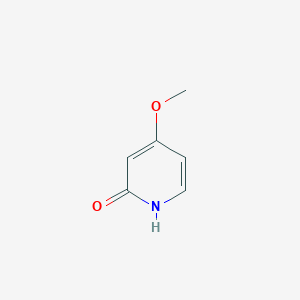
Ethyl-5-Methyl-4-oxo-1,4-dihydropyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis Analysis
The synthesis of 1,4-DHP derivatives often involves multi-component one-pot and green synthetic methodologies . For example, a novel dicarboxylic derivative of 1,4-DHP was synthesized via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg–Pt electrodes in an undivided cell .Molecular Structure Analysis
The molecular structure of 1,4-DHP derivatives can be established by 1H, 13C NMR, IR, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-DHP derivatives can be complex and involve multiple steps. For instance, the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives is a key step in the synthesis of certain 1,4-DHP derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. For instance, the melting point of a specific derivative was found to be between 224-226 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Antineuroinflammatorische Wirkstoffe
Diese Verbindung wurde bei der Synthese von Triazol-Pyrimidin-Hybriden verwendet, die vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt haben . Es wurde festgestellt, dass diese Hybride die Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen hemmen . Sie zeigten auch neuroprotektive Aktivität, indem sie die Expression des endoplasmatischen Retikulum (ER)-Chaperons BIP und des Apoptosemarkers gespaltenes Caspase-3 in menschlichen neuronalen Zellen reduzierten .
Antivirale Wirkstoffe
Pyrimidin und seine Derivate, zu denen auch „Ethyl-5-Methyl-4-oxo-1,4-dihydropyridin-3-carboxylat“ gehört, haben sich als antiviral wirksam erwiesen .
Antikrebsmittel
Es wurde auch festgestellt, dass diese Verbindungen Antikrebsaktivität besitzen .
Antioxidative Wirkstoffe
Es wurde nachgewiesen, dass sie antioxidative Aktivität besitzen .
Antimikrobielle Wirkstoffe
Es wurde festgestellt, dass diese Verbindungen antimikrobielle Aktivität besitzen .
Antihypertensive Wirkstoffe
1,4-Dihydropyridine, zu denen auch „this compound“ gehört, werden in erster Linie zur Behandlung von Bluthochdruck eingesetzt . Sie wirken als allosterische Modulatoren, die die Aktivierung von spannungsabhängigen L-Typ-Ca 2+-Kanälen beeinflussen . Die Bindung von 1,4-Dihydropyridinen an Rezeptoren im spannungsabhängigen L-Typ-Ca 2+-Kanal hemmt den Eintritt von Ca 2+-Ionen durch spannungsgesteuerte Ca 2+-Kanäle sowohl in die Herz- als auch in die glatte Gefäßmuskulatur<a aria-label="2: Sie wirken als allosterische Modulatoren, die die Aktivierung von spannungsabhängigen L-Typ-Ca 2+-Kanälen beeinflussen2" data-citationid="e28317e7-6676-41d7-0649
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It is suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Pharmacokinetics
The compound’s molecular weight is 18118900 , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCYLASXVDALL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72676-90-5 |
Source


|
| Record name | ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[(butylsulfanyl)methylene]-2,2-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexanol](/img/structure/B372783.png)




